molecular formula C17H14O3 B8689984 1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one

1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one

Cat. No. B8689984
M. Wt: 266.29 g/mol
InChI Key: FTEGUKWEUQPKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H

InChI Key

FTEGUKWEUQPKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (1f, 2.00 g, 16.4 mmol) and acetone (19, 0.61 ml, 8.3 mmol) were combined in ethanol (30 ml) and stirred for 15 min at room temperature. A solution of sodium hydroxide (1.00 g, 25.0 mmol) and water (30 ml) was added and the mixture stirred for 4 hr at room temperature. The resulting mixture was extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from ethyl acetate/hexane to give 0.85 g (39%) of a yellow solid: mp 235-237° C. [expected mp 238-239° C.]; 1H NMR: (DMSO) δ 6.82 (d, 4H, J=8.5 Hz), 7.08 (d, 2H, J=16.1 Hz), 7.61 (d, 4H, J=8.5 Hz), 7.64 (d, 2H, J=15.7 Hz), 10.08 (s, 2H); 13C NMR: (DMSO) δ 115.8, 122.6, 125.7, 130.3, 142.3, 159.7, 187.9.
Quantity
2 g
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reactant
Reaction Step One
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0.61 mL
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reactant
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1 g
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reactant
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Quantity
30 mL
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reactant
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30 mL
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solvent
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Yield
39%

Synthesis routes and methods II

Procedure details

A solution of 150 g (1.23 mole) of 4-hydroxybenzaldehyde and 30 g (0.52 mole) of acetone in 600 ml of absolute ethanol was cooled while passing in hydrogen chloride for 45 minutes. After two hours of stirring, ice water was added and the resulting dark solid was filtered off. It was crystallized from absolute ethanol to give 90 g of brown, crystalline product.
Quantity
150 g
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reactant
Reaction Step One
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30 g
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reactant
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600 mL
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solvent
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

122 g of 4-hydroxybenzaldehyde and 30 g of acetone were added to 300 ml of methanol. To the mixture was then added 10 g of methanesulfonic acid. The reaction mixture was then stirred at a temperature of 70° C. for 4 hours. To the reaction solution was then added gradually 1,000 ml of distilled water to obtain bis(4-hydroxystyryl)ketone in the form of yellow crystal. 50 g of the yellow crystal was then dissolved in 200 ml of methanol. To the solution was then added 100 ml of a 10% aqueous solution of sodium hydroxide. To the reaction solution was then added dropwise 50 ml of a 37% aqueous solution of formalin in 30 minutes in such a manner that the temperature of the reaction solution didn't exceed 40° C. The reaction solution was stirred for 10 hours, and then neutralized with acetic acid. The resulting yellow powder was then recovered by filtration. The crude crystal was then recrystallized from methanol. (Yield: 54%)
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
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10 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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